Methyl 2,4-dichloro-9-hydroxy-9H-flurene-9-carboxylate
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Overview
Description
Methyl 2,4-dichloro-9-hydroxy-9H-flurene-9-carboxylate is a chemical compound belonging to the class of fluorene derivatives. It is characterized by its molecular formula C15H10Cl2O3 and a molecular weight of 309.1 g/mol . This compound is commonly used in various fields of research, including medical, environmental, and industrial applications.
Preparation Methods
The synthesis of Methyl 2,4-dichloro-9-hydroxy-9H-flurene-9-carboxylate involves several steps. One common synthetic route includes the chlorination of fluorene derivatives followed by esterification. The reaction conditions typically involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the esterification is carried out using methanol in the presence of a catalyst . Industrial production methods often employ similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 2,4-dichloro-9-hydroxy-9H-flurene-9-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Halogen substitution reactions can occur in the presence of nucleophiles, leading to the formation of different substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and catalysts such as sulfuric acid or sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Methyl 2,4-dichloro-9-hydroxy-9H-flurene-9-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its role as a potential therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 2,4-dichloro-9-hydroxy-9H-flurene-9-carboxylate involves its interaction with specific molecular targets and pathways. For example, it has been shown to affect the transport of auxin (Indol-3-ylacetic acid) in plant tissues, leading to changes in growth and development . The compound inhibits the basipetal transport of auxin, reducing its transport intensity and capacity without affecting the transport velocity . This inhibition is thought to involve a mixed-type model of enzyme inhibition, where the compound binds to both the enzyme and the enzyme-substrate complex .
Comparison with Similar Compounds
Methyl 2,4-dichloro-9-hydroxy-9H-flurene-9-carboxylate can be compared with other similar compounds, such as:
Methyl 2-chloro-9-hydroxyfluorene-9-carboxylate: This compound has a similar structure but with one less chlorine atom, which may result in different chemical and biological properties.
Methyl 2,4-dichloro-9-hydroxy-9H-fluorene-9-carboxylate: This is a synonym for the compound and highlights its structural similarity.
Properties
IUPAC Name |
methyl 2,4-dichloro-9-hydroxyfluorene-9-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2O3/c1-20-14(18)15(19)10-5-3-2-4-9(10)13-11(15)6-8(16)7-12(13)17/h2-7,19H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYPUSMRKKJVOJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(C2=CC=CC=C2C3=C1C=C(C=C3Cl)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70975054 |
Source
|
Record name | Methyl 2,4-dichloro-9-hydroxy-9H-fluorene-9-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70975054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59653-26-8 |
Source
|
Record name | 9H-Flurene-9-carboxylic acid, 2,4-dichloro-9-hydroxy-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059653268 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 2,4-dichloro-9-hydroxy-9H-fluorene-9-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70975054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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